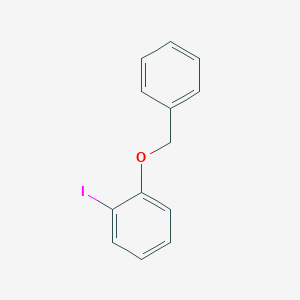

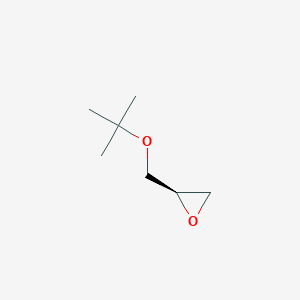

(-)-tert-Butylglycidylether

Übersicht

Beschreibung

(-)-tert-Butyl glycidyl ether: is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of an epoxide group and a tert-butyl group attached to the glycidyl moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research applications.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Functionalized Compounds: (-)-tert-Butyl glycidyl ether is used as a building block in the synthesis of various functionalized compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It is a key monomer in the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials.

Biology and Medicine:

Drug Development: The compound’s reactivity makes it useful in the synthesis of drug candidates and active pharmaceutical ingredients.

Bioconjugation: (-)-tert-Butyl glycidyl ether can be used to modify biomolecules, such as proteins and peptides, for various biomedical applications.

Industry:

Coatings and Adhesives: Epoxy resins derived from (-)-tert-Butyl glycidyl ether are used in high-performance coatings and adhesives due to their excellent mechanical properties and chemical resistance.

Composites: The compound is used in the production of composite materials, which are employed in aerospace, automotive, and construction industries.

Wirkmechanismus

Target of Action

(-)-tert-Butyl glycidyl ether, also known as tert-Butyl glycidyl ether, is primarily used in the field of polymer chemistry . Its primary targets are various monomers and polymers, where it acts as a building block in the polymerization process .

Mode of Action

The compound interacts with its targets through a process known as cationic polymerization . This involves the opening of the epoxide ring in the glycidyl ether, allowing it to react with other monomers to form polymers . The reaction can be controlled to selectively polymerize the epoxy group without affecting the double bond .

Biochemical Pathways

The polymerization of (-)-tert-Butyl glycidyl ether affects the synthesis of various polymers. For instance, it has been used in the synthesis of poly(glycerol-succinate), resulting in hyperbranched polymers with high thermal properties . The polymerization process can be influenced by various factors, including the presence of catalysts and the reaction conditions .

Result of Action

The result of (-)-tert-Butyl glycidyl ether’s action is the formation of polymers with specific properties. For example, the resulting poly(glycerol-succinate) polymers exhibit high thermal properties . The exact molecular and cellular effects would depend on the specific polymer being synthesized and its subsequent applications.

Action Environment

The action of (-)-tert-Butyl glycidyl ether can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly affect the polymerization process . Additionally, factors such as temperature and pressure can also influence the reaction . Therefore, careful control of the reaction environment is crucial for achieving the desired polymerization outcomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Epoxidation of Allyl Alcohol: One common method for preparing (-)-tert-Butyl glycidyl ether involves the epoxidation of allyl alcohol using a peracid, such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the desired glycidyl ether.

Etherification of tert-Butyl Alcohol: Another method involves the etherification of tert-butyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the glycidyl ether.

Industrial Production Methods: Industrial production of (-)-tert-Butyl glycidyl ether often involves large-scale etherification processes using epichlorohydrin and tert-butyl alcohol. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: (-)-tert-Butyl glycidyl ether can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines, thiols, and alcohols. This reaction results in the formation of various functionalized derivatives.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products using oxidizing agents like hydrogen peroxide or peracids.

Polymerization: (-)-tert-Butyl glycidyl ether can participate in polymerization reactions, particularly in the formation of epoxy resins. The epoxide group reacts with curing agents, such as amines or anhydrides, to form cross-linked polymer networks.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols; typically carried out at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids; reactions may require acidic or basic conditions.

Polymerization: Curing agents like amines or anhydrides; reactions are often conducted at elevated temperatures to facilitate cross-linking.

Major Products Formed:

- Functionalized derivatives (e.g., amino alcohols, thiol ethers)

- Diols or other oxidized products

- Cross-linked epoxy resins

Vergleich Mit ähnlichen Verbindungen

Allyl glycidyl ether: Contains an allyl group instead of a tert-butyl group. It is also used in polymerization and functionalization reactions.

n-Butyl glycidyl ether: Contains a linear butyl group instead of a tert-butyl group. It is used in similar applications but may exhibit different reactivity and properties.

Phenyl glycidyl ether: Contains a phenyl group, which imparts different chemical and physical properties compared to tert-butyl glycidyl ether.

Uniqueness: (-)-tert-Butyl glycidyl ether is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the resulting products, making it suitable for specific applications where steric hindrance or specific electronic effects are desired.

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJRUJUEMVAZLM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130232-98-3 | |

| Record name | tert-Butyl glycidyl ether, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(tert-Butoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL GLYCIDYL ETHER, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65YZ0RP4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tBGE?

A1: The molecular formula of tBGE is C₇H₁₄O₂ and its molecular weight is 130.186 g/mol.

Q2: How is the structure of tBGE typically characterized?

A2: tBGE is commonly characterized using spectroscopic techniques such as Gas Chromatography (GC) [, ], Gas Chromatography-Mass Spectrometry (GC-MS) [], and Fourier-Transform Infrared Spectroscopy (FT-IR) [].

Q3: Is tBGE compatible with other materials?

A3: tBGE demonstrates compatibility with various polymers. It is frequently copolymerized with other monomers like ethylene carbonate (EC) [], allyl glycidyl ether (AGE) [, , , , , , ], ethoxyethyl glycidyl ether (EEGE) [, , , , , , ], furfuryl glycidyl ether (FGE) [], and 1,2-epoxybutane [].

Q4: Does tBGE exhibit catalytic properties?

A4: The provided research focuses on tBGE as a building block for polymer synthesis rather than a catalyst. It is primarily used as a monomer in various polymerization reactions.

Q5: Has computational chemistry been used to study tBGE?

A5: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of zwitterionic ring expansion polymerization of tBGE with tris(pentafluorophenyl)borane (B(C₆F₅)₃) []. These calculations helped understand the formation of zwitterionic intermediates and transfer reactions during polymerization.

Q6: How do structural modifications of tBGE affect its reactivity?

A6: The tert-butyl group in tBGE plays a crucial role in its reactivity. For instance, it can be selectively deprotected to introduce hydroxyl functionalities [, , ]. Additionally, copolymerization with monomers carrying different functional groups (e.g., allyl, ethoxyethyl) allows for further modification and tuning of polymer properties [, , , , , ].

Q7: Are there specific formulation strategies for tBGE?

A7: The provided research primarily focuses on the synthesis and polymerization of tBGE, and does not delve into specific formulation strategies for this compound.

Q8: What are the safety regulations associated with tBGE?

A8: While specific SHE regulations are not discussed in the research, standard safety protocols for handling chemicals should be followed when working with tBGE. Always refer to the Safety Data Sheet (SDS) for detailed safety information.

Q9: Is there information available on the pharmacokinetic properties of tBGE?

A9: The provided research does not cover the pharmacokinetic or pharmacodynamic properties of tBGE, as its focus lies in its application as a building block for polymer synthesis.

Q10: Has tBGE been studied in biological systems?

A10: While tBGE itself is not the focus of biological studies in the provided research, polymers derived from tBGE, such as poly(ester-alt-glycerol), have been investigated for biodegradability []. Additionally, polyglycidol-based surfactants synthesized using tBGE have shown potential for use in drug delivery systems due to their biocompatibility and ability to stabilize nanocarriers [].

Q11: Is there any information about resistance mechanisms related to tBGE?

A11: The concept of resistance is not applicable to tBGE in this context, as the provided research focuses on its use as a chemical building block for polymer synthesis, not as a therapeutic agent.

Q12: What is known about the toxicity of tBGE?

A12: The research provided does not contain specific information on the toxicity of tBGE. Standard safety practices and consultation with the SDS should be followed when handling this compound.

Q13: Are there any alternatives to tBGE in polymer synthesis?

A13: Depending on the desired polymer properties, several alternatives to tBGE can be considered. These include:

- Other glycidyl ethers: Allyl glycidyl ether (AGE) and ethoxyethyl glycidyl ether (EEGE) are frequently used alternatives, offering different functionalities and reactivity [, , , , , , , , ].

- Epoxides: Cyclohexene oxide, 3,4-epoxytetrahydrofuran, and 1,4-dihydronaphthalene oxide have been explored as co-monomers with tBGE in the synthesis of chiral polyesters [].

- Lactones: γ-Thiobutyrolactone has been copolymerized with tBGE to produce functional poly(ester-alt-sulfide)s [].

Q14: How is waste containing tBGE managed?

A14: Specific waste management procedures for tBGE are not covered in the provided research. Always adhere to local regulations and best practices for chemical waste disposal.

Q15: What resources are important for tBGE research?

A15: Key resources for tBGE research include:

- Controlled polymerization techniques: Techniques like anionic ring-opening polymerization (AROP) are essential for controlling the molecular weight and architecture of tBGE-based polymers [, , , , ].

- Characterization tools: Spectroscopic methods like NMR, GC, GC-MS, and FT-IR are crucial for analyzing the structure and composition of tBGE-based polymers [, , , , , , , , ].

- Computational resources: DFT calculations and molecular modeling can provide valuable insights into polymerization mechanisms and polymer properties [].

Q16: What are some historical milestones in tBGE research?

A16: While specific historical milestones are not outlined in the provided research, the development of controlled polymerization techniques, like AROP, has significantly advanced the synthesis of well-defined tBGE-based polymers [, , , , ]. This has enabled the creation of materials with tailored architectures and properties, broadening the scope of tBGE's applications.

Q17: What are some emerging cross-disciplinary applications of tBGE-based polymers?

A17: While not extensively discussed in the provided research, tBGE-based polymers, particularly polyglycidol and its derivatives, hold promise in various fields:

- Drug delivery: Polyglycidol-based surfactants exhibit potential as stabilizers for nanocarriers in drug delivery applications due to their biocompatibility [].

- Biomaterials: The biodegradability of certain poly(ester-alt-glycerol) copolymers derived from tBGE makes them attractive for biomedical applications [].

- Nanotechnology: The ability to precisely control the size and functionality of tBGE-based polymers makes them suitable for creating nanostructured materials [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.